Tripotassium methylsilanetriolate (CAS 31795-24-1), commercially known as potassium methylsiliconate (PMS), is a highly alkaline, water-soluble organosilicon precursor used primarily for the deep hydrophobization of porous mineral substrates. Supplied typically as a 30–55% active aqueous solution, PMS penetrates capillary networks and reacts with atmospheric carbon dioxide to form an insoluble, cross-linked polymethylsiloxane resin. This reaction permanently modifies the substrate's surface tension without forming a continuous film, thereby reducing liquid water absorption by over 90% while maintaining critical water vapor permeability. Its zero-VOC formulation and non-flammable nature make it a staple in the industrial manufacturing of water-resistant gypsum boards, aerated concrete, and architectural masonry [1].
Substituting potassium methylsiliconate with its cheaper analog, sodium methylsiliconate (SMS), frequently leads to catastrophic aesthetic failures in colored or decorative masonry. While both compounds form a hydrophobic siloxane network, SMS yields sodium carbonate upon reaction with CO2, which readily crystallizes as a disfiguring white efflorescence on the material surface. In contrast, PMS yields highly soluble and deliquescent potassium carbonate, virtually eliminating this blooming risk. Furthermore, attempting to substitute PMS with neutral alkoxysilane emulsions (e.g., methyltrimethoxysilane) introduces significant Volatile Organic Compound (VOC) emissions—releasing methanol or ethanol during hydrolysis—and limits penetration depth due to the micellar size of emulsions compared to the molecularly dissolved state of PMS [1].
The primary procurement differentiator for PMS over SMS is the solubility of its curing byproduct. When reacting with atmospheric CO2, PMS produces potassium carbonate (K2CO3), whereas SMS produces sodium carbonate (Na2CO3). K2CO3 has a water solubility of 112 g/100 mL at 20°C, making it highly deliquescent and prone to remaining dissolved or washing away invisibly. Na2CO3 has a solubility of only 21.5 g/100 mL, causing it to rapidly precipitate as a white crystalline bloom on the substrate surface [1]. This >5x difference in solubility makes PMS the mandatory choice for facing bricks, colored concrete, and natural stone where aesthetic integrity is non-negotiable.
| Evidence Dimension | Curing byproduct water solubility at 20°C |
| Target Compound Data | 112 g/100 mL (K2CO3 from PMS) |
| Comparator Or Baseline | 21.5 g/100 mL (Na2CO3 from SMS) |
| Quantified Difference | >5x higher solubility for the PMS byproduct, virtually eliminating primary efflorescence. |
| Conditions | Atmospheric CO2 curing on porous decorative mineral substrates at 20°C |
Prevents costly aesthetic failures, product rejections, and rework in architectural masonry and colored concrete products.
For indoor applications such as gypsum board manufacturing, VOC compliance is critical. PMS is an aqueous solution of a pre-hydrolyzed siliconate salt. Upon curing via CO2 exposure, it releases zero volatile organic compounds, yielding only water and K2CO3. In contrast, standard alkoxysilane treatments (e.g., methyltrimethoxysilane) release up to 50% of their active weight as methanol or ethanol during the hydrolysis phase [1]. This 100% reduction in curing-related VOCs allows PMS-treated materials to easily pass stringent indoor air quality certifications without requiring expensive factory exhaust scrubbing systems.
| Evidence Dimension | VOC release during curing/hydrolysis |
| Target Compound Data | 0 g/L VOCs (aqueous CO2 reaction) |
| Comparator Or Baseline | ~30-50% active weight released as alcohols (Alkoxysilanes) |
| Quantified Difference | 100% reduction in VOC emissions during the curing process. |
| Conditions | Factory-applied impregnation and curing of indoor building materials (e.g., gypsum, aerated concrete) |
Enables compliance with zero-VOC building material certifications and eliminates the need for explosion-proof factory environments.
The physical state of the hydrophobizing agent dictates its ability to penetrate dense capillary networks. PMS is a true aqueous solution with an effective molecular size of <1 nm. This allows it to penetrate deeply into microporous substrates (often >5 mm depth) before reacting. Conversely, silane/siloxane emulsions rely on surfactant-stabilized micelles typically ranging from 100 nm to 1 µm in diameter [1]. These larger droplets can suffer from emulsion breaking at the substrate surface, leading to shallow penetration and a superficial hydrophobic layer that is easily degraded by UV or mechanical wear.
| Evidence Dimension | Effective particle/solute size |
| Target Compound Data | <1 nm (True aqueous solution) |
| Comparator Or Baseline | 100 nm - 1000 nm (Silane/siloxane emulsions) |
| Quantified Difference | 2 to 3 orders of magnitude smaller particle size, preventing surface filtration and enabling deep capillary saturation. |
| Conditions | Injection or surface saturation of dense masonry and concrete structures |
Ensures permanent chemical bonding deep within the material, critical for long-term structural protection and rising damp remediation.
The efficacy of PMS is measured by its ability to block liquid water while allowing water vapor to escape. When applied as a 3% active solution to fired clay bricks, PMS reduces capillary water absorption by >90% compared to untreated baselines. Crucially, because it lines the pores rather than blocking them, the treated substrate retains >90% of its original water vapor permeability [1]. This selective barrier prevents liquid water ingress (which causes freeze-thaw spalling) while allowing trapped internal moisture to evaporate freely.
| Evidence Dimension | Capillary water absorption and vapor permeability |
| Target Compound Data | >90% reduction in water absorption; >90% retention of vapor permeability |
| Comparator Or Baseline | Untreated fired clay brick |
| Quantified Difference | Transforms a highly absorptive substrate into a hydrophobic barrier without compromising breathability. |
| Conditions | 3% active PMS solution applied to porous mineral substrates, cured for 24 hours |
Protects structural integrity from freeze-thaw damage and internal moisture accumulation, extending the lifespan of building materials.
Because PMS is completely VOC-free and non-flammable, it is the optimal choice for factory-line integration. It can be added directly into the aqueous slurry of gypsum or aerated concrete, providing uniform, mass-hydrophobization without violating indoor air quality standards or requiring explosion-proof manufacturing environments [1].
Leveraging its high-solubility K2CO3 byproduct, PMS is the preferred surface treatment for colored concrete, natural stone, and facing bricks. It provides deep water repellency to prevent freeze-thaw spalling while completely avoiding the disfiguring white efflorescence associated with sodium-based siliconates [2].
The sub-nanometer molecular size of PMS in true aqueous solution allows it to penetrate dense, saturated capillary networks far better than siloxane emulsions. It is widely used for injection into existing masonry walls to create a permanent chemical damp-course that blocks rising damp [3].